7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as apigenin-7,4’-dimethyl ether, is a flavonoid compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Apigenin-7,4’-dimethyl ether has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, inflammation, and neurodegenerative diseases. Studies have shown that 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether has anti-cancer properties, inhibiting the growth of various cancer cells such as breast, prostate, and lung cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6. In addition, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether has been shown to have neuroprotective effects, protecting against oxidative stress and reducing the risk of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether involves its interaction with various cellular targets, including signaling pathways, enzymes, and receptors. Studies have shown that 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. Additionally, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether interacts with various receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
Apigenin-7,4’-dimethyl ether has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative diseases. In addition, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether has been shown to have cardioprotective effects, reducing the risk of cardiovascular diseases such as atherosclerosis.
Advantages and Limitations for Lab Experiments
Apigenin-7,4’-dimethyl ether has several advantages for lab experiments, including its low toxicity and availability. However, its low solubility in water can limit its use in certain experiments, and its instability under certain conditions can affect its effectiveness.
Future Directions
There are several future directions for the study of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether, including the development of more efficient synthesis methods, the identification of its cellular targets, and the evaluation of its potential applications in various fields. Additionally, further studies are needed to determine the optimal dosage and administration of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether for its various applications.
Synthesis Methods
Apigenin-7,4’-dimethyl ether can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of apigenin with methyl iodide in the presence of a base, followed by purification using column chromatography. Extraction from natural sources involves the isolation of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one’-dimethyl ether from plants such as parsley, chamomile, and celery.
properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c25-20(16-6-9-21-23(10-16)29-14-28-21)13-27-17-7-8-18-19(15-4-2-1-3-5-15)12-24(26)30-22(18)11-17/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXNTJVKZDQQNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)COC3=CC4=C(C=C3)C(=CC(=O)O4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one |
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